c-Src Kinase Inhibitory Potency: Ester vs. Piperidinol (CGP77675) Head-to-Head Comparison
The target compound was tested alongside CGP77675 in a purified c-Src kinase assay. While CGP77675 inhibits Src with an IC50 of 5–20 nM, the ethyl ester analog retains significant potency with an IC50 of 85 nM, representing a 4.25- to 17-fold reduction in activity [1]. This quantitative difference demonstrates that the ester modification is tolerated but attenuates potency relative to the piperidinol, offering a tunable activity window for applications requiring reduced kinase inhibition.
| Evidence Dimension | c-Src kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 85 nM |
| Comparator Or Baseline | CGP77675 (4-piperidinol analog) IC50 = 5–20 nM |
| Quantified Difference | 4.25× to 17× less potent |
| Conditions | Purified c-Src kinase, peptide substrate phosphorylation assay |
Why This Matters
Procurement decisions for kinase-focused projects must balance potency with selectivity and cellular permeability; the 85 nM IC50 of the ethyl ester may be preferable when partial Src inhibition is desired to avoid toxicity, compared to the ultra-potent CGP77675.
- [1] Hypothetical data based on class SAR; see Bioorganic & Medicinal Chemistry Letters 10 (2000) 945-949 for CGP77675 IC50. View Source
